molecular formula C19H15Cl2N3O3 B2875744 Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338966-16-8

Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No. B2875744
CAS RN: 338966-16-8
M. Wt: 404.25
InChI Key: BADMJSRGAJLWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a 1,2,4-triazine ring (a six-membered ring with three nitrogen atoms), with a 2,4-dichlorophenoxy group and a 4-methylphenyl group attached. The exact structure and the positions of these groups on the triazine ring would need to be confirmed by techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The 2,4-dichlorophenoxy group might undergo reactions typical of ethers and halogenated compounds, while the 4-methylphenyl group might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the 2,4-dichlorophenoxy and 4-methylphenyl groups .

Scientific Research Applications

Synthesis and Structural Studies

Research on 1,2,4-triazine derivatives emphasizes novel synthesis techniques and structural elucidation. For example, the synthesis of novel 6-azapteridines and oxazinotriazines from bifunctional 1,2,4-triazines showcases the chemical versatility of triazine derivatives, including reactions with aryl isocyanates to afford pyrimido[4,5-e][1,2,4]triazines, indicative of the potential for diverse chemical transformations of triazine-based compounds (Wamhoff & Tzanova, 2003). Moreover, the synthesis and structural analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate highlight the methodologies for characterizing such complex molecules, including X-ray diffraction studies, which could be relevant for understanding the physical and chemical properties of ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (Achutha et al., 2017).

Antimicrobial Applications

The antimicrobial potential of triazine derivatives is another area of interest. The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities demonstrate the biologically active nature of triazine compounds. Some synthesized derivatives showed good to moderate activity against various microorganisms, suggesting that similar structures might also possess antimicrobial properties (Bektaş et al., 2010).

Material Science and Polymer Chemistry

Triazine derivatives also find applications in material science and polymer chemistry. Novel piperazinylo bisaryl hydrazino-S-triazine derivatives have been synthesized and evaluated as curing agents for epoxy resins. These derivatives demonstrated significant effects on the physical properties of the cured epoxy, indicating that triazine-based compounds can be integral to developing new materials with improved characteristics (Chaudhari, 2009).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Further studies could explore its potential uses in medicine, agriculture, or other fields .

properties

IUPAC Name

ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-3-26-19(25)16-18(27-15-9-8-13(20)10-14(15)21)22-17(24-23-16)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADMJSRGAJLWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.